![molecular formula C23H25NO7S B491632 ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate CAS No. 518318-72-4](/img/structure/B491632.png)
ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate
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Description
Ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate is a complex organic compound. Its molecular formula is C23H25NO7S, with an average mass of 459.512 Da . It is related to other compounds such as ethyl (((4-methoxyphenyl)sulfonyl)amino)acetate and ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate.
Synthesis Analysis
The synthesis of related compounds often involves reactions of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles containing nitrogen, such as 1,2,3-triazoles, are known for their significant biological activities and are used in several medications .
Development of Pharmacophores
It serves as a building block in the development of pharmacophores for substrate-selective inhibition of enzymes like ALOX15, which are important in cancer and inflammation research .
Structural Analysis via Crystallography
The compound is used in structural determination studies, including single-crystal X-ray diffraction, to confirm the structure of synthesized products, which is essential for understanding their chemical properties .
Bioactive Lipid Research
In the field of bioactive lipids, this compound can be a precursor for molecules that interact with lipid peroxidizing enzymes, providing insights into the pathophysiological roles of these enzymes .
Organic Synthesis Methodologies
Researchers employ this compound in exploring new organic synthesis methodologies, particularly in the context of producing high-yield reactions under specific conditions .
Allosteric Inhibition Studies
It is instrumental in studying allosteric inhibition, where the compound may bind to an enzyme at one site and inhibit substrate binding at a different site, a concept vital for drug design .
properties
IUPAC Name |
ethyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO7S/c1-5-7-21(25)24(32(27,28)18-11-9-17(29-4)10-12-18)16-8-13-20-19(14-16)22(15(3)31-20)23(26)30-6-2/h8-14H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFBYOGZOWGMHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate |
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